molecular formula C23H18Br2N2O5 B11540761 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11540761
M. Wt: 562.2 g/mol
InChI Key: ORMYVYJISKUVER-LGJNPRDNSA-N
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Description

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, methoxy groups, and phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromo-2-methoxyphenol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 4-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines .

Scientific Research Applications

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and methoxy groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine atoms and methoxy groups allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C23H18Br2N2O5

Molecular Weight

562.2 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H18Br2N2O5/c1-30-21-12-18(25)8-11-20(21)31-14-22(28)27-26-13-15-2-9-19(10-3-15)32-23(29)16-4-6-17(24)7-5-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

ORMYVYJISKUVER-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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